molecular formula C8H8O3 B1296901 5-Hydroxy-2-methylbenzoic acid CAS No. 578-22-3

5-Hydroxy-2-methylbenzoic acid

Cat. No.: B1296901
CAS No.: 578-22-3
M. Wt: 152.15 g/mol
InChI Key: ZIOYQUNKXJQXQY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzoic acid, also known as gentisic acid, is a phenolic acid with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fifth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in pharmaceuticals and chemical research .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be a substrate for enzymes such as peroxidases and oxidases, which catalyze the oxidation of phenolic compounds. The interactions between this compound and these enzymes often result in the formation of reactive oxygen species, which can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways . These effects can lead to changes in cellular functions, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activities. For instance, this compound can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its hydroxylation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its interactions with target biomolecules and its overall biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. For example, it can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is often regulated by targeting signals and post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the condensation of this compound with aqueous formaldehyde and hydrochloric acid. The reaction conditions, such as temperature, play a crucial role in determining the product. For instance, at room temperature, the reaction yields 3-hydroxy-6-methylphthalide, while at the boiling point, it produces the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic oxide, acetic acid, alkaline permanganate.

    Reducing Agents: Common reducing agents used in organic chemistry.

    Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products:

Scientific Research Applications

5-Hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid:

    3-Hydroxy-2-methylbenzoic acid: Differing in the position of the hydroxyl group.

    4-Hydroxy-3-methylbenzoic acid: Another positional isomer with the hydroxyl group at the fourth position.

Uniqueness: 5-Hydroxy-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its phenolic structure and the presence of both hydroxyl and methyl groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-hydroxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOYQUNKXJQXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206489
Record name 5-Hydroxy-2-methylbenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-22-3
Record name 5-Hydroxy-2-methylbenzoic acid
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Record name 578-22-3
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Record name 5-Hydroxy-2-methylbenzoic acid
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Record name 5-hydroxy-2-methylbenzoic acid
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Record name 5-HYDROXY-2-METHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a mixture of 4.27 g 5-amino-2-methylbenzoic acid (see below), 6 ml concentrated sulfuric acid and 10 ml water, 50 ml ice are added, and a solution of 2.1 g sodium nitrite in 15 ml water is added drop wise, maintaining a temperature of the reaction mixture below 7° C. After stirring this mixture for further 30 min, it is added drop wise to a refluxing mixture of 20 ml concentrated sulfuric acid and 20 ml water. The resulting mixture is held under reflux for further 10 min and stirred over night allowing the temperature to cool down to RT. The mixture is portioned between water and EA, the phases are separated, the organic phase is dried over MgSO4, and the solvent is removed under reduced pressure. For further purification the remaining crude product is solved in diethyl ether, and the organic phase is washed with water, dried over MgSO4, and the solvent is removed under reduced pressure, resulting in 5-hydroxy-2-methylbenzoic acid as the product, which is used for the next step without further purification.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 5-Hydroxy-2-methylbenzoic acid reacts with formaldehyde under different conditions?

A1: The reaction of this compound with aqueous formaldehyde and hydrochloric acid yields different products depending on the reaction temperature. [] While the specific products are not detailed in the abstract, this highlights the reactivity of this compound and its potential to form various phthalide derivatives under different reaction conditions.

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